2,3-dimethyl-6-nitro-1H-indole

説明

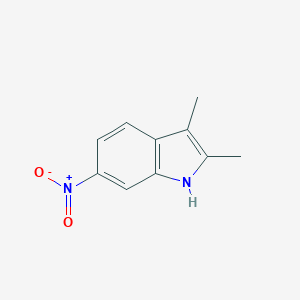

2,3-dimethyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of two methyl groups at positions 2 and 3, and a nitro group at position 6 on the indole ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-dimethyl-6-nitro-1H-indole, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, specific starting materials and reaction conditions would be chosen to introduce the methyl and nitro substituents at the desired positions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

化学反応の分析

Types of Reactions

2,3-dimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, especially at the C-3 position.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products

Electrophilic substitution: Substituted indoles with various functional groups at the C-3 position.

Reduction: 2,3-dimethyl-6-aminoindole.

Oxidation: 2,3-dimethyl-6-nitroindole-3-carboxylic acid.

科学的研究の応用

2,3-dimethyl-6-nitro-1H-indole has several applications in scientific research:

作用機序

The mechanism of action of indole, 2,3-dimethyl-6-nitro-, like other indole derivatives, involves interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

2,3-dimethylindole: Lacks the nitro group but shares the dimethyl substitution pattern.

Uniqueness

2,3-dimethyl-6-nitro-1H-indole, is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . The nitro group, in particular, can participate in redox reactions, making this compound useful in various chemical and biological studies .

生物活性

Overview

2,3-Dimethyl-6-nitro-1H-indole is a significant derivative of indole, characterized by the presence of both methyl and nitro groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : Approximately 175.18 g/mol

- Structure : The compound features a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the indole ring.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Electrophilic Substitution : The electron-rich indole ring facilitates electrophilic substitution reactions, allowing the compound to modify various biomolecules.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects.

- Receptor Binding : The structural similarity to other biologically active indoles enables binding to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Streptococcus mutans | 15.6 μg/mL |

The presence of the nitro group enhances the compound's lipophilicity, improving its interaction with microbial membranes .

Anticancer Activity

The compound has shown promise in anticancer research. Notably, it has been investigated for its effects on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Mechanism : Induces apoptosis through the modulation of apoptotic pathways and inhibition of cell proliferation.

In vitro studies suggest that this compound can significantly reduce cell viability at concentrations as low as 10 μM .

Anti-inflammatory Effects

Recent investigations highlight the anti-inflammatory potential of this compound:

- Targets : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced inflammation .

Case Studies

-

Antibacterial Study :

A study published in MDPI evaluated the antibacterial activity of several nitroindole derivatives, including this compound. Results indicated that this compound displayed comparable activity to established antibiotics against resistant strains . -

Anticancer Research :

A recent article in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

特性

IUPAC Name |

2,3-dimethyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPUGDUSPXQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160453 | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13801-00-8 | |

| Record name | 2,3-Dimethyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-6-nitroindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。